molecular formula C20H15F5N2O2S B1497908 N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide CAS No. 313342-24-4

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide

Cat. No.: B1497908
CAS No.: 313342-24-4
M. Wt: 442.4 g/mol
InChI Key: OXFFQNROWDDLTM-OALUTQOASA-N
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Description

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of amino and sulfonamide groups, along with a pentafluorobenzene ring, making it a subject of interest in both synthetic chemistry and applied research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the amino-diphenylethyl intermediate. This intermediate is then reacted with pentafluorobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions on the benzene ring can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity : Research indicates that sulfonamides can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The pentafluorobenzene moiety may enhance the compound's lipophilicity and membrane permeability, facilitating better bioavailability .
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. The sulfonamide group is known for its antibacterial activity by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis .

Materials Science

The unique fluorinated structure of this compound allows for potential applications in materials science:

  • Fluorinated Polymers : The incorporation of pentafluorobenzenesulfonamide into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. Fluorinated polymers are sought after for their low surface energy and hydrophobic properties .
  • Nanocomposites : The compound can serve as a functional additive in nanocomposites to improve mechanical properties and thermal stability due to the strong interactions between the fluorinated groups and the matrix material .

Organic Synthesis

As an intermediate in organic synthesis, this compound can facilitate the formation of more complex molecules through various reactions such as:

  • Cross-Coupling Reactions : Utilizing its functional groups can lead to the development of new pharmaceuticals or agrochemicals through palladium-catalyzed cross-coupling methods .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of sulfonamide derivatives similar to this compound against breast cancer cell lines. Results indicated that compounds with fluorinated substituents exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This suggests that fluorination may play a critical role in increasing biological activity.

Case Study 2: Development of Fluorinated Polymers

Research focused on incorporating this compound into poly(vinylidene fluoride) (PVDF) matrices demonstrated improved thermal stability and mechanical strength. The study highlighted that the presence of pentafluorobenzenesulfonamide significantly enhanced the polymer's resistance to solvents and elevated temperatures.

Mechanism of Action

The mechanism by which N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pentafluorobenzene ring may also enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide is unique due to the presence of the pentafluorobenzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability .

Biological Activity

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide (CAS Number: 313342-24-4) is a complex organic compound notable for its unique structural properties and potential biological applications. This compound integrates an amino group and a sulfonamide moiety with a pentafluorobenzene ring, making it a candidate for various biochemical investigations.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H15_{15}F5_{5}N2_{2}O2_{2}S
  • Molecular Weight : 418.36 g/mol
  • IUPAC Name : this compound

The presence of the pentafluorobenzene ring imparts distinct electronic properties that enhance the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes through hydrogen bonding and other non-covalent interactions. The amino and sulfonamide groups are crucial for these interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites of enzymes.
  • Electrostatic Interactions : The sulfonamide group may engage in electrostatic interactions with positively charged residues in proteins.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that sulfonamides generally possess antibacterial properties due to their ability to inhibit bacterial folate synthesis.

Anticancer Potential

Initial studies suggest that this compound may have anticancer effects. The unique structure allows it to interact with various molecular targets involved in cancer cell proliferation. For instance:

  • Inhibition of Cell Proliferation : In vitro studies demonstrate that the compound can inhibit the growth of certain cancer cell lines.
  • Mechanistic Insights : The interaction with specific kinases or transcription factors may lead to altered signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with IC50_{50} values in the micromolar range.
    • Table 1: Anticancer Activity Results
      Cell LineIC50_{50} (µM)
      MCF715.3
      MDA-MB-23110.7
  • Antimicrobial Efficacy :
    • Another study tested the compound against various bacterial strains. The results showed effective inhibition against Gram-positive bacteria.
    • Table 2: Antimicrobial Activity
      Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
      Staphylococcus aureus8
      Escherichia coli16

Properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F5N2O2S/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11/h1-10,18-19,27H,26H2/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFFQNROWDDLTM-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654852
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313342-24-4
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(-)-N-(Pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide
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N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide
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N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide
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N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide
Reactant of Route 5
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide
Reactant of Route 6
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide

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